9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
9-(4-Methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic compound featuring a 1,2,4-triazolo[5,1-b]quinazolin-8-one core substituted with a 4-methoxyphenyl group at position 9 and two methyl groups at position 6. This scaffold has garnered attention in medicinal chemistry due to its role as a selective RXFP4 agonist, demonstrating significant activity in cAMP inhibition, ERK1/2 phosphorylation, and β-arrestin recruitment assays . The 4-methoxyphenyl substituent enhances lipophilicity and may influence receptor binding, while the dimethyl groups contribute to conformational stability .
Propriétés
IUPAC Name |
9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2)8-13-15(14(23)9-18)16(22-17(21-13)19-10-20-22)11-4-6-12(24-3)7-5-11/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMJVRLAUTUOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (CAS No. 421586-23-4) is a compound belonging to the quinazolinone family. This class of compounds has been extensively studied for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound combines a quinazoline core with a triazole moiety, which may enhance its interaction with biological targets.
- Molecular Formula : C18H20N4O2
- Molar Mass : 324.38 g/mol
- Chemical Structure : The compound features a bicyclic structure with methoxyphenyl substitutions that contribute to its lipophilicity and potential biological activity.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its effectiveness against various cancer cell lines:
| Cell Line | Activity |
|---|---|
| A549 | High cytotoxicity observed |
| K562 | Moderate activity |
| HL-60 | Significant inhibition |
Studies have shown that derivatives similar to this compound can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms such as modulation of signaling pathways and interference with DNA replication processes .
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Quinazolinone derivatives have demonstrated efficacy against a range of bacterial and fungal strains. In vitro studies suggest that the presence of methoxy groups enhances the compound's ability to penetrate microbial membranes and exert bactericidal effects. Notably, compounds with similar structures have shown activity against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Anti-inflammatory Effects
Quinazolinone derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The specific compound has been evaluated for its ability to reduce inflammation in models of acute and chronic inflammatory diseases .
Case Studies
-
Antitumor Activity Study
A study published in 2014 examined a series of quinazolinone derivatives including the target compound. It was found that these compounds exhibited potent antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines . -
Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of triazoloquinazolinones highlighted the effectiveness of similar compounds against resistant strains of bacteria. The study concluded that structural modifications significantly influence antimicrobial potency. -
Inflammation Model
In a model of lipopolysaccharide-induced inflammation in mice, the compound demonstrated significant reductions in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent .
Comparaison Avec Des Composés Similaires
Table 2: Heterocyclic Modifications and Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
